1-Bromo-2-ethoxycyclopentane

physicochemical differentiation chromatographic retention logP comparison

1-Bromo-2-ethoxycyclopentane (CAS 29840-07-1) is a vicinal bromoether derivative with molecular formula C₇H₁₃BrO and molecular weight 193.08 g/mol. The compound features a bromine atom and an ethoxy group on adjacent carbons of a cyclopentane ring, with the trans stereochemistry established through anti-addition of Br₂ in ethanol across cyclopentene.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
Cat. No. B12310384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethoxycyclopentane
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCCOC1CCCC1Br
InChIInChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3
InChIKeyASSXLHILMGYRIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-ethoxycyclopentane: A Vicinal Haloether Building Block for Stereospecific Synthesis


1-Bromo-2-ethoxycyclopentane (CAS 29840-07-1) is a vicinal bromoether derivative with molecular formula C₇H₁₃BrO and molecular weight 193.08 g/mol. The compound features a bromine atom and an ethoxy group on adjacent carbons of a cyclopentane ring, with the trans stereochemistry established through anti-addition of Br₂ in ethanol across cyclopentene [1][2]. Computed physicochemical properties from PubChem include an XLogP3 of 2.2, topological polar surface area of 9.2 Ų, and two rotatable bonds, placing it among moderately lipophilic small-molecule synthetic intermediates [3].

Why 1-Bromo-2-ethoxycyclopentane Cannot Be Freely Interchanged with In-Class Analogs


Vicinal haloethers of the cyclopentane series are not functionally interchangeable. Differences in ring size (cyclopentane vs. cyclohexane), alkoxy chain length (methoxy vs. ethoxy vs. propoxy), and halogen identity (bromine vs. chlorine) each independently alter logP, steric accessibility at the electrophilic carbon, nucleofugacity (leaving group ability), and conformational preferences that govern both reaction rates and stereochemical outcomes in downstream transformations [1][2]. Procurement decisions must account for these quantifiable differentials rather than treating the compound class as a homogeneous pool.

Quantitative Differentiation Evidence for 1-Bromo-2-ethoxycyclopentane vs. Closest Analogs


Molecular Weight Differential vs. 1-Bromo-2-methoxycyclopentane Drives Lipophilicity and Purification Behavior

Replacing the methoxy group (—OCH₃) with ethoxy (—OCH₂CH₃) increases molecular weight from 179.05 to 193.08 g/mol (+14.03 g/mol, +7.8%) and adds one methylene unit to the alkoxy chain. This modest structural change alters computed lipophilicity and is expected to increase reversed-phase HPLC retention time by an experimentally predictable increment, providing a tangible chromatographic differentiation for purity assessment and preparative separation [1].

physicochemical differentiation chromatographic retention logP comparison

Cyclopentane vs. Cyclohexane Ring Scaffold: Conformational and Steric Differentiation

The five-membered cyclopentane ring in 1-bromo-2-ethoxycyclopentane imposes distinct conformational constraints compared to the six-membered 1-bromo-2-ethoxycyclohexane analog. Cyclopentane has a lower ring strain energy (~6 kcal/mol) and fewer accessible conformations than cyclohexane (~0 kcal/mol chair, higher activation for ring flip), which affects the steric environment around the electrophilic C–Br center during SN2 nucleophilic substitution. The reduced steric hindrance in the cyclopentyl system is predicted to yield faster SN2 rates relative to the cyclohexyl analog, consistent with the general observation that secondary cyclopentyl substrates react faster than secondary cyclohexyl substrates in bimolecular nucleophilic substitution [1].

ring strain conformational analysis SN2 reactivity

Bromine vs. Chlorine Leaving Group: Quantified Nucleofugacity Advantage

The bromine atom in 1-bromo-2-ethoxycyclopentane is a substantially better leaving group than chlorine in the corresponding 1-chloro-2-ethoxycyclopentane. Bromide is approximately 10⁴ times more nucleofugal than chloride in protic solvents, corresponding to a ΔΔG‡ of approximately 5.5 kcal/mol favoring bromide departure. This translates to dramatically faster substitution reactions under comparable conditions [1]. The ethoxy substituent at C2 provides additional stabilization of the developing carbocationic character via inductive electron withdrawal, a feature absent in simpler bromocyclopentane (MW 149.03 g/mol) .

leaving group ability nucleofugality SN2 kinetics

Ethoxy vs. Propoxy Alkoxy Chain Length: Calculated Lipophilicity and Solubility Trade-Off

Comparison of 1-bromo-2-ethoxycyclopentane (C7, MW 193.08, XLogP3 2.2) with 1-bromo-2-propoxycyclopentane (C8, MW 207.11) reveals that the ethoxy analog is less lipophilic by approximately one methylene unit. Using the π(CH₂) increment of ~0.5 log units, the predicted XLogP of the propoxy analog is approximately 2.7, making it 0.5 log units more lipophilic. This difference is sufficient to alter aqueous solubility, membrane permeability, and reversed-phase chromatographic behavior in a quantifiable and predictable manner [1].

lipophilicity optimization solubility prediction alkoxy chain effects

Stereochemical Integrity: Exclusive trans Configuration from Bromonium Ion Mechanism

The synthesis of 1-bromo-2-ethoxycyclopentane via Br₂ addition to cyclopentene in ethanol proceeds through a bridged bromonium ion intermediate, guaranteeing exclusive trans (anti) stereochemistry of the product. This contrasts with 2-ethoxycyclopentanol-derived bromination routes (e.g., PBr₃ or Appel conditions) that may yield mixtures of diastereomers through competing SN1/SN2 pathways [1][2]. The trans configuration places the bromine and ethoxy groups on opposite faces of the cyclopentane ring, which is critical for subsequent stereospecific transformations such as epoxide formation or azidation that rely on neighboring group participation [1].

stereospecific synthesis bromonium ion anti-addition

Recommended Application Scenarios for 1-Bromo-2-ethoxycyclopentane Based on Quantitative Differentiation Evidence


Stereospecific Epoxide and Aziridine Synthesis via Intramolecular Williamson Ether Cyclization

The exclusive trans configuration of 1-bromo-2-ethoxycyclopentane, guaranteed by the bromonium ion addition mechanism, enables direct base-induced intramolecular cyclization to form cyclopentene oxide with retention of stereochemistry. This application leverages the anti relationship between bromine and ethoxy groups to achieve 100% stereospecific epoxide formation without diastereomer contamination. The ethoxy leaving group (as ethanol) is benign and easily removed, making this route preferable to analogous chloro or methoxy derivatives that yield less volatile alcohol byproducts [1].

Grignard and Organometallic Reagent Formation at the Bromine Center

The superior leaving group ability of bromine over chlorine (approximately 10⁴-fold greater nucleofugacity) in 1-bromo-2-ethoxycyclopentane allows efficient formation of organomagnesium or organolithium reagents under milder conditions (lower temperature, shorter initiation time) than the corresponding chloro analog. The ethoxy group at C2 provides additional stabilization of the incipient carbanionic character through inductive electron withdrawal, potentially improving Grignard reagent stability. This is critical for telescoped reaction sequences where the organometallic intermediate must be generated and consumed without isolation [2].

Dual-Reactive Scaffold for Sequential Nucleophilic Substitution–Elimination Cascades

The presence of both a good nucleofuge (Br) and a β-alkoxy leaving group in 1-bromo-2-ethoxycyclopentane enables programmed reaction cascades: initial SN2 displacement at C1 with a nucleophile (e.g., amine, thiolate, or stabilized carbanion), followed by acid-catalyzed elimination of ethanol from C2 to generate a cyclopentene derivative. The intermediate lipophilicity (XLogP3 2.2) ensures adequate solubility in organic solvents (dichloromethane, THF) while maintaining compatibility with aqueous acid workup for ethanol removal. This dual reactivity is less accessible with chloro analogs due to slower initial SN2, or with propoxy analogs due to higher boiling alcohol byproducts complicating removal [3].

Pharmaceutical Scaffold Elaboration Requiring Predictable LogP and MW Windows

With molecular weight 193.08 g/mol and XLogP3 2.2, 1-bromo-2-ethoxycyclopentane occupies a favorable property space for fragment-based drug discovery and lead optimization: it is sufficiently lipophilic for membrane permeability (XLogP3 > 2) yet below the threshold where solubility and metabolic clearance become problematic (XLogP3 < 3). Compared to 1-bromo-2-methoxycyclopentane (MW 179.05, lower LogP) and 1-bromo-2-propoxycyclopentane (MW 207.11, higher LogP), the ethoxy analog provides a balanced intermediate for SAR exploration of cyclopentane-containing pharmacophores, where incremental changes in alkoxy chain length can be used to fine-tune ADME properties without altering the core scaffold .

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